Debrisoquin sulfate

Übersicht

Beschreibung

Debrisoquinsulfat ist ein adrenerges Neuron-blockierendes Medikament mit ähnlicher Wirkung wie Guanethidin. Es ist bemerkenswert, da es ein Substrat für ein polymorphes Cytochrom-P-450-Enzym ist. Personen mit bestimmten Isoformen dieses Enzyms sind nicht in der Lage, dieses und viele andere klinisch wichtige Medikamente ordnungsgemäß zu metabolisieren . Debrisoquinsulfat wird hauptsächlich zur Behandlung von mittelschwerer und schwerer Hypertonie, entweder allein oder als Zusatztherapie, und zur Behandlung der Nierenerkrankung eingesetzt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Debrisoquinsulfat beinhaltet die Reaktion von 3,4-Dihydroisochinolin mit Cyanamid unter sauren Bedingungen, um das Carboximidamid-Derivat zu bilden. Dieser Zwischenstoff wird dann mit Schwefelsäure behandelt, um Debrisoquinsulfat zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Debrisoquinsulfat beinhaltet typischerweise eine großtechnische Synthese unter Verwendung der gleichen chemischen Reaktionen wie in der Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt den pharmazeutischen Standards entspricht .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Debrisoquinsulfat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Der primäre Stoffwechselweg beinhaltet die 4-Hydroxylierung durch Cytochrom-P-450-Enzyme.

Reduktion: Obwohl weniger verbreitet, können Reduktionsreaktionen unter bestimmten Bedingungen auftreten.

Substitution: Debrisoquinsulfat kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Cytochrom-P-450-Enzyme und molekularer Sauerstoff.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) können verwendet werden.

Substitution: Starke Nukleophile wie Natriummethoxid (NaOCH3) werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Das Hauptprodukt ist 4-Hydroxydebrisoquin.

Reduktion: Reduzierte Derivate von Debrisoquinsulfat.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Pharmacogenetic Studies

Debrisoquin as a CYP2D6 Probe:

Debrisoquin is extensively utilized as a probe substrate for the cytochrome P450 enzyme CYP2D6, which is crucial for the metabolism of numerous drugs. The metabolic ratio of debrisoquin to its primary metabolite, 4-hydroxydebrisoquin, serves as an indicator of CYP2D6 activity. Variations in this enzyme due to genetic polymorphisms can significantly affect drug metabolism and therapeutic outcomes.

- Methodology: A study developed a simple HPLC method to measure debrisoquin and 4-hydroxydebrisoquin in urine. This method demonstrated high accuracy and precision, making it suitable for evaluating CYP2D6 activity across different genotypes .

- Case Study: In a cohort of 16 healthy volunteers, researchers established a significant correlation between the number of active CYP2D6 genes and hydroxylation capacity. This finding underscores the utility of debrisoquin in personalized medicine, where understanding an individual's metabolic capacity can guide drug dosing strategies .

Clinical Applications

Hypertension Management:

Debrisoquin sulfate is primarily employed as an antihypertensive agent. Its mechanism involves blocking adrenergic receptors, leading to vasodilation and decreased blood pressure.

- Clinical Use: The standard dosage typically involves administering 10 mg of this compound. Studies have shown that it effectively lowers blood pressure in patients with hypertension while being well-tolerated .

Research Applications

Metabolism Studies:

this compound has been used in various studies to investigate drug metabolism pathways and enzyme activity.

- Research Findings: One study highlighted the use of debrisoquin to assess the impact of hepatic function on drug metabolism by employing chimeric mice with human hepatocyte transplants. This approach allowed researchers to evaluate how human liver enzymes metabolize debrisoquin compared to murine enzymes .

- Impact on Neurotransmitter Levels: Another investigation explored how debrisoquin affects levels of catecholamines and their metabolites in brain structures. The study found that administration of debrisoquin led to significant changes in dopamine metabolism, which could have implications for understanding neuropharmacology .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC):

The analysis of debrisoquin and its metabolites often employs HPLC due to its sensitivity and specificity.

- Method Development: A novel micromethod using HPLC with fluorescence detection was developed for quantifying debrisoquin in urine samples. This method requires only a small volume of urine and provides reliable results for assessing metabolic capacity through CYP2D6 activity .

Summary Table of Applications

Wirkmechanismus

Debrisoquin sulfate acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine. It is taken up by norepinephrine transporters and becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles. This leads to a gradual depletion of norepinephrine stores in the nerve endings .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Guanethidin: Ähnlich in seinen adrenergen Neuron-blockierenden Wirkungen.

Guanoxan: Teilt den Guanidin-Teil des Moleküls mit Debrisoquinsulfat.

Guanadrel: Eine weitere Verbindung mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Debrisoquinsulfat ist einzigartig aufgrund seiner Rolle als Substrat für ein polymorphes Cytochrom-P-450-Enzym, wodurch es wertvoll für die Untersuchung genetischer Polymorphismen im Arzneimittelstoffwechsel wird . Diese Eigenschaft unterscheidet es von anderen ähnlichen Verbindungen und unterstreicht seine Bedeutung in der personalisierten Medizin .

Biologische Aktivität

Debrisoquin sulfate is a pharmacologically significant compound primarily known for its role as an adrenergic neuron-blocking agent. Its biological activity is closely linked to its metabolism by cytochrome P450 enzymes, particularly CYP2D6, which exhibits genetic polymorphism among individuals. This article explores the biological activity of this compound through various studies, including its metabolic pathways, pharmacogenetic implications, and clinical relevance.

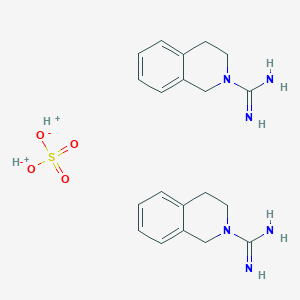

This compound (CAS Number: 581-88-4) has the following chemical properties:

- Chemical Formula : CHNOS

- Molecular Weight : 448.54 g/mol

- IUPAC Name : bis(1,2,3,4-tetrahydroisoquinoline-2-carboximidamide); sulfuric acid

- Solubility : 0.842 mg/mL in water

Metabolism and Pharmacogenetics

This compound is primarily metabolized by the CYP2D6 enzyme, which is responsible for converting it into 4-hydroxydebrisoquine. This metabolic process is critical for understanding individual variations in drug response due to genetic polymorphisms in the CYP2D6 gene.

Genetic Variants

The CYP2D6 gene exhibits several allelic variants that can influence the metabolism of this compound:

- Poor Metabolizers (PM) : Individuals with non-functional alleles exhibit significantly reduced metabolism of debrisoquin.

- Extensive Metabolizers (EM) : Those with one or two functional alleles metabolize debrisoquin at a normal rate.

- Ultrarapid Metabolizers (UM) : Individuals with multiple copies of functional alleles metabolize debrisoquin more rapidly than average.

A study demonstrated a significant correlation between the number of active CYP2D6 genes and the hydroxylation capacity of the enzyme (p < 0.05), highlighting the importance of genetic testing in predicting drug metabolism and efficacy .

Case Study: Urinary Excretion Patterns

A study involving Caucasian and Oriental subjects examined urinary excretion patterns after administering 20 mg of this compound. The findings indicated that Oriental subjects excreted significantly more debrisoquin and less 4-hydroxydebrisoquine compared to Caucasians, suggesting ethnic differences in metabolic capacity .

| Ethnicity | Total Debrisoquin Excreted (mg) | Total 4-Hydroxydebrisoquine Excreted (mg) |

|---|---|---|

| Caucasian | X mg | Y mg |

| Oriental | A mg | B mg |

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, this compound is rapidly absorbed and reaches peak plasma concentrations within a few hours. The half-life of debrisoquin is approximately 3–5 hours, with significant interindividual variability attributed to CYP2D6 polymorphism.

Clinical Implications

This compound's role as a probe drug for assessing CYP2D6 activity has important clinical implications:

- Drug Interactions : Understanding an individual's CYP2D6 genotype can help predict potential drug interactions and adverse effects when prescribing medications metabolized by this enzyme.

- Personalized Medicine : Genetic screening for CYP2D6 variants can guide personalized treatment plans, optimizing therapeutic outcomes while minimizing side effects.

Q & A

Basic Research Questions

Q. How should aqueous solutions of debrisoquin sulfate be prepared for in vitro studies, and what stability considerations apply?

this compound is typically supplied as a crystalline solid (≥98% purity) and dissolved directly in aqueous buffers. For PBS (pH 7.2), solubility is approximately 1 mg/ml. To ensure reproducibility:

- Use freshly prepared solutions to avoid degradation, as long-term storage (>24 hours) is not recommended.

- Verify pH stability using spectrophotometric or HPLC analysis, as pH shifts may alter ionization and bioavailability .

- Document batch-specific analytical data (e.g., certificates of analysis) to account for minor variability in purity .

Q. What animal models are appropriate for investigating this compound’s cardiovascular effects?

Key models include:

- Anesthetized dogs : Administered at 5 mg/kg/day for 7 days to study norepinephrine depletion in cardiac tissues and peripheral vasculature. Hemodynamic parameters (aortic pressure, heart rate) are monitored via catheterization .

- Isolated rabbit hearts : Used to assess monoamine oxidase (MAO) inhibition by measuring l-m-octopamine accumulation at 1 mM concentrations .

- Validate results using ex vivo tissue assays (e.g., radiolabeled norepinephrine uptake studies) to confirm adrenergic blockade .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on monoamine oxidase (MAO) inhibition?

Discrepancies arise from differences in experimental systems (e.g., isolated enzymes vs. intact tissues). To address this:

- Comparative assays : Perform parallel experiments using purified MAO isoforms (MAO-A/MAO-B) and intact adrenergic neurons to differentiate direct enzyme inhibition from presynaptic uptake modulation .

- Temporal analysis : Conduct time-course studies to distinguish acute vs. chronic effects. For example, debrisoquin’s MAO inhibition in rabbit hearts is observed after 1-hour incubation, while norepinephrine depletion in dogs requires 7-day administration .

- Control for metabolites : Use LC-MS to quantify debrisoquin and its metabolites (e.g., 4-hydroxydebrisoquin), which may exhibit divergent pharmacological activities .

Q. What methodologies validate this compound’s role as a TMPRSS2 inhibitor in SARS-CoV-2 entry studies?

To confirm antiviral mechanisms:

- Cell-based assays : Use human lung cell lines (e.g., Calu-3) transfected with TMPRSS2. Measure SARS-CoV-2 pseudovirus entry inhibition via luciferase reporter assays. An IC50 of 22 µM has been reported .

- Protease activity assays : Quantify TMPRSS2 enzymatic activity fluorometrically using substrates like Boc-Gln-Ala-Arg-AMC. Compare debrisoquin’s efficacy against known inhibitors (e.g., camostat) .

- Structural studies : Perform molecular docking simulations to identify binding sites on TMPRSS2, complemented by mutagenesis to validate critical residues .

Q. How can researchers optimize dosing regimens for this compound in chronic hypertension models while minimizing off-target effects?

- Dose-response profiling : Administer debrisoquin at 1–10 mg/kg/day in rodent models, monitoring blood pressure via telemetry and plasma norepinephrine via ELISA. Non-linear pharmacokinetics may require adjusted dosing intervals .

- Tissue-specific analysis : Use microdialysis to measure neurotransmitter levels in target tissues (e.g., femoral arteries) and non-target organs (e.g., liver) to assess selectivity .

- Safety margins : Calculate the therapeutic index (LD50/ED50) using acute toxicity data (oral LD50 > 2,000 mg/kg in rats) and efficacy thresholds .

Q. Methodological Best Practices

- Handling and storage : Store this compound at -20°C in desiccated conditions to prevent hydrolysis. Use PPE (gloves, goggles) during preparation, and avoid inhalation/ingestion per GHS H302 guidelines .

- Data reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing experimental protocols in supplementary materials and citing original studies for compound characterization .

- Ethical compliance : For in vivo studies, follow institutional animal care protocols, particularly for chronic hypertension models requiring sustained physiological monitoring .

Eigenschaften

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNLIRHKQCPNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 | |

| Record name | Debrisoquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declinax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.